4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 744209-64-1
VCID: VC5657362
InChI: InChI=1S/C14H11ClN2O2S/c1-10-9-12-13(15)7-8-16-14(12)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
SMILES: CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl
Molecular Formula: C14H11ClN2O2S
Molecular Weight: 306.76

4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 744209-64-1

Cat. No.: VC5657362

Molecular Formula: C14H11ClN2O2S

Molecular Weight: 306.76

* For research use only. Not for human or veterinary use.

4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine - 744209-64-1

Specification

CAS No. 744209-64-1
Molecular Formula C14H11ClN2O2S
Molecular Weight 306.76
IUPAC Name 1-(benzenesulfonyl)-4-chloro-2-methylpyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C14H11ClN2O2S/c1-10-9-12-13(15)7-8-16-14(12)17(10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Standard InChI Key UJAMAALRPFEDPW-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic pyrrolo[2,3-b]pyridine system, where the pyrrole ring is fused to a pyridine ring at the 2,3-position. Key substituents include:

  • A chlorine atom at position 4 of the pyridine ring.

  • A methyl group at position 2 of the pyrrole ring.

  • A phenylsulfonyl group (PhSO2\text{PhSO}_2) at position 1, which acts as a protecting group for the pyrrole nitrogen.

The IUPAC name is 1-(benzenesulfonyl)-4-chloro-2-methylpyrrolo[2,3-b]pyridine, and its SMILES notation is CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl\text{CC1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=CC=C3)Cl}.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number744209-64-1
Molecular FormulaC14H11ClN2O2S\text{C}_{14}\text{H}_{11}\text{ClN}_2\text{O}_2\text{S}
Molecular Weight306.77 g/mol
SolubilitySoluble in DMSO, THF
Storage ConditionsRoom temperature (RT)

Synthesis and Reactivity

Synthetic Pathway

The compound is synthesized via a two-step lithiation-alkylation sequence, as reported by Mendiola et al. (2004) :

  • Lithiation: Treatment of 1-(benzenesulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -30°C for 40 minutes.

  • Methylation: Addition of methyl iodide at 20°C for 16 hours, yielding the target compound with an 85% yield .

Table 2: Reaction Conditions and Yield

StepReagentTemperatureTimeYield
1LDA in THF-30°C40 min-
2CH3I\text{CH}_3\text{I} in THF20°C16 hr85%

Mechanistic Insights

The phenylsulfonyl group directs lithiation to the α-position of the pyrrole ring, enabling selective methyl substitution at position 2. The chlorine atom at position 4 stabilizes the intermediate through inductive effects .

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
13.260.326
516.301.630
1032.603.260

Storage Recommendations:

  • -80°C: Stable for 6 months.

  • -20°C: Stable for 1 month .

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